4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Overview
Description
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H14ClN5 and a molecular weight of 227.7 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a piperazine ring substituted with a methyl group. This compound is primarily used in research and development within the fields of chemistry and biology.
Scientific Research Applications
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the development of new materials and chemical processes.
Future Directions
The future directions for the study of this compound could include further investigation into its potential biological activities, such as antiviral and antitumor effects . Additionally, more research could be done to explore its synthesis and reactivity. As always, any future research should be conducted following appropriate safety guidelines.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with janus kinases (jaks) and their downstream effectors, signal transducer and activator of transcription proteins (stats) . These proteins form a critical immune cell signaling circuit, which is of fundamental importance in innate immunity, inflammation, and hematopoiesis .
Biochemical Pathways
Given its potential interaction with jaks and stats, it may influence pathways related to immune response, inflammation, and hematopoiesis .
Result of Action
Given its potential interaction with jaks and stats, it may influence cellular processes related to immune response, inflammation, and hematopoiesis .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression that promote cell proliferation or apoptosis, depending on the cellular context . Additionally, it can alter metabolic fluxes within the cell, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. This binding can induce conformational changes in the enzyme, altering its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that it remains stable under specific storage conditions, such as low temperatures and protection from light . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, it may be transported into cells via organic cation transporters and subsequently bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.
Preparation Methods
The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with 1-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate or triethylamine in a solvent like N,N-dimethylformamide or ethanol. The reaction mixture is heated to around 80°C and stirred overnight. After the reaction is complete, the product is isolated by filtration and purified using standard techniques .
Chemical Reactions Analysis
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like potassium carbonate and triethylamine, solvents such as N,N-dimethylformamide and ethanol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine: Lacks the amino group at the 2-position, which can affect its reactivity and biological activity.
6-(4-Methylpiperazin-1-yl)pyrimidin-2-amine:
4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine: Has a different substitution pattern, which can alter its chemical behavior and biological effects.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQPQNNFLHVTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363305 | |
Record name | 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322691-38-3 | |
Record name | 4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=322691-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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